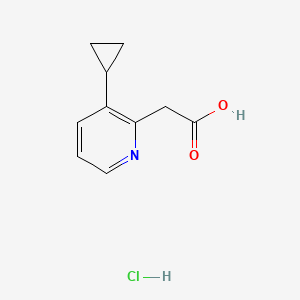

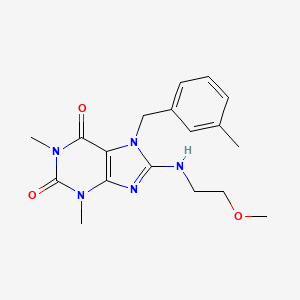

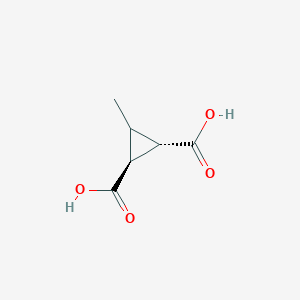

2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones from cyclopropylideneacetic acids and esters using a CuX(2)-mediated cyclization reaction is described, with the selectivity of the reaction being temperature-dependent . Another paper discusses the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, which can yield β- or γ-addition products with high selectivity . These studies suggest that cyclopropyl-containing acetic acids can undergo various transformations to yield structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds can be complex and is often studied using NMR spectroscopy and X-ray crystallography. For example, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on spectral and X-ray data . This indicates that similar analytical techniques could be used to study the structure of 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride.

Chemical Reactions Analysis

The papers provide various examples of chemical reactions involving cyclopropyl-containing compounds. A Brønsted acid-promoted cascade reaction of ynenones to form products with a fused cyclopropyl substituent is one such example . Additionally, the glycosylation of sugar cyclopropenyl ethers and the cyclization of dicyanocyclopropanes with arylhydrazines demonstrate the reactivity of cyclopropyl groups in different chemical contexts. These reactions could be relevant to the chemical behavior of 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride are not directly reported in the papers, the properties of similar compounds can provide some insights. For example, the solvent-controlled tunability of reactions involving cyclopropylideneprop-2-en-1-ones suggests that the solvent environment can significantly affect the properties and reactivity of cyclopropyl-containing acetic acids. The efficient synthesis of various cyclopropyl-substituted compounds also implies that these compounds can be stable under a range of conditions and can be isolated in pure form.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which share a structural similarity with 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, has shown that these compounds can exhibit various biological activities and serve as intermediates for the synthesis of other chemical structures (Salionov, 2015).

Crystallography and Structural Analysis

- Studies on similar pyridine compounds, like fluroxypyr, highlight the significance of crystal structure analysis in understanding the properties of pyridine herbicides (Park et al., 2016).

- The structural analysis of synthesized 2-oxo-1,2-dihydropyridine-1-acetic acid provides insights into the physical and chemical properties of pyridine derivatives, which are relevant for 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride (Zhao Jing-gui, 2005).

Synthesis of Related Compounds

- Research into the synthesis of related compounds, such as α-aminophosphonates derived from 2-cyclopropylpyrimidine-4-carbaldehyde, provides valuable methodologies that could be applicable to 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride (P. S. Reddy, P. V. G. Reddy, S. Reddy, 2014).

Antimicrobial and Biological Activity

- Certain derivatives of 2-mercapto-4-methoxypyridine-3-carbonitrile, which have structural similarities to 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, demonstrated notable antimicrobial activities, suggesting a potential area of application for 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride (Miszke et al., 2008).

Pharmaceutical Applications

- The synthesis of minodronic acid, involving 2-(Imidazopyridin-3-yl)acetic acid hydrochloride, underscores the pharmaceutical relevance of pyridine derivatives. This process may offer insights into potential pharmaceutical applications of 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride (Zen Xiao-ping, 2013).

Environmental Applications

- A study on the removal of depleted uranium oxides using acetic acid solutions may provide insights into environmental applications of acetic acid derivatives, including 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride (Unz et al., 2018).

Antiviral Research

- Research on 2-(Quinolin-3-yl)-acetic-acid derivatives as allosteric HIV-1 integrase inhibitors highlights the potential antiviral applications of similar acetic acid derivatives (Kessl et al., 2012).

Mécanisme D'action

The mechanism of action for 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is not specified in the search results. The compound is used in scientific research, and its mechanism of action would depend on the specific context of its use.

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-cyclopropylpyridin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)6-9-8(7-3-4-7)2-1-5-11-9;/h1-2,5,7H,3-4,6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLRAMUJTKBUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)

![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)